2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile is a chemical compound with the molecular formula C9H6BrNO. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile typically involves the bromination of 2-methylbenzoxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of different substituted benzoxazole derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amine-substituted benzoxazole derivatives, while oxidation reactions can produce benzoxazole-2-carboxylic acids .
Scientific Research Applications
2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial, antifungal, and anticancer properties
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms
Material Science: The compound is used in the development of new materials with specific electronic, optical, or mechanical properties
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects, or modulate receptor activity, resulting in anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Similar in structure but with a chlorine atom instead of a bromine atom. It exhibits similar reactivity and applications.
2-Methylbenzoxazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Benzoxazole-2-thiol: Contains a thiol group, leading to different reactivity and applications
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile is unique due to its bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties .
Properties
Molecular Formula |
C10H7BrN2O |
---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-[2-(bromomethyl)-1,3-benzoxazol-6-yl]acetonitrile |
InChI |
InChI=1S/C10H7BrN2O/c11-6-10-13-8-2-1-7(3-4-12)5-9(8)14-10/h1-2,5H,3,6H2 |
InChI Key |
LXPZTVJHWUCTLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)OC(=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.